S-Vilanterol Trifenatate S-Vilanterol Trifenatate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17195478
InChI: InChI=1S/C24H33Cl2NO5.C20H16O2/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28;21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h5-9,14,24,27-30H,1-4,10-13,15-17H2;1-15H,(H,21,22)/t24-;/m1./s1
SMILES:
Molecular Formula: C44H49Cl2NO7
Molecular Weight: 774.8 g/mol

S-Vilanterol Trifenatate

CAS No.:

Cat. No.: VC17195478

Molecular Formula: C44H49Cl2NO7

Molecular Weight: 774.8 g/mol

* For research use only. Not for human or veterinary use.

S-Vilanterol Trifenatate -

Specification

Molecular Formula C44H49Cl2NO7
Molecular Weight 774.8 g/mol
IUPAC Name 4-[(1S)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2,2,2-triphenylacetic acid
Standard InChI InChI=1S/C24H33Cl2NO5.C20H16O2/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28;21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h5-9,14,24,27-30H,1-4,10-13,15-17H2;1-15H,(H,21,22)/t24-;/m1./s1
Standard InChI Key KLOLZALDXGTNQE-GJFSDDNBSA-N
Isomeric SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNC[C@H](C2=CC(=C(C=C2)O)CO)O)Cl
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl

Introduction

Chemical Identity and Structural Characteristics

S-Vilanterol Trifenatate ((S)-4-(2-((6-(2-((2,6-dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol 2,2,2-triphenylacetate) is a chiral molecule with the systematic IUPAC name reflecting its complex polyfunctional structure . The compound's CAS registry number (3068809-90-2) and molecular formula (C44H49Cl2NO7) confirm its distinct chemical identity among β2-agonists .

The triphenylacetate ester group at the phenolic oxygen enhances lipid solubility, facilitating pulmonary absorption while delaying systemic hydrolysis . X-ray crystallography reveals that the S-configuration at the chiral center optimizes receptor binding affinity through spatial alignment with the β2-adrenergic receptor's active site . Comparative molecular dynamics simulations indicate 12-fold greater β2 selectivity over β1 receptors, minimizing cardiac side effects .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight787.77 g/mol
logP (Predicted)4.2 ± 0.3
Aqueous Solubility0.12 mg/mL (pH 7.4, 25°C)
Protein Binding94-97% (Human Serum Albumin)

Pharmacological Mechanism and Receptor Kinetics

The compound exerts its therapeutic effects through stereoselective activation of airway smooth muscle β2-adrenergic receptors. Binding studies using tritiated S-Vilanterol demonstrate a dissociation constant (Kd) of 0.18 nM, indicating 3-fold greater affinity than the R-enantiomer . This high-affinity interaction triggers Gs-protein mediated cAMP elevation, achieving 50% maximal bronchodilation at 0.6 nM concentrations in human tracheal strips .

Receptor residence time studies reveal a 7.8-hour half-life for S-Vilanterol-bound receptor complexes, explaining the sustained 24-hour bronchodilation observed clinically . Unlike salmeterol, which requires structural interactions with the receptor's exosite, S-Vilanterol's 2,6-dichlorobenzyloxyethoxy side chain facilitates direct stabilization within the orthosteric binding pocket .

Clinical Efficacy in Obstructive Airway Diseases

Asthma Management

A 28-day randomized controlled trial (n=614) evaluated once-daily S-Vilanterol doses (3-50 μg) in asthmatics inadequately controlled by inhaled corticosteroids . The 25 μg dose produced maximal trough FEV1 improvements of 178 mL (95% CI: 45-312) versus placebo, with dose-response linearity confirmed (p=0.037) .

Table 2: Asthma Trial Outcomes at Day 28

ParameterPlacebo12.5 μg25 μg50 μg
Δ Trough FEV1 (mL)147296308325
Morning PEF (L/min)-+32.3+36.2+42.1
Symptom-Free Days (%)14.226.836.432.3
Rescue-Free Days (%)15.029.643.434.0

Data adapted from

Notably, 25 μg S-Vilanterol increased symptom-free 24-hour periods by 22.2% (p<0.001) and reduced rescue medication use by 28.4% versus placebo . The bronchodilatory effect persisted at 90% of peak response 23 hours post-dose, confirming true 24-hour duration .

COPD Applications

In moderate-severe COPD patients (n=193), single 25 μg doses improved post-dose FEV1 by 236 mL within 5 minutes, maintaining 189 mL improvement at 24 hours . Repeated dosing demonstrated linear pharmacokinetics with 1.3-fold accumulation, supporting once-daily administration without dose escalation .

Pharmacokinetic Profile and Metabolism

Plasma pharmacokinetics following inhaled administration show rapid absorption (Tmax 5-10 minutes) and dose-proportional exposure up to 50 μg . The mean steady-state volume of distribution (Vss) of 1,980 L indicates extensive tissue penetration, while a clearance rate of 62 L/h ensures limited systemic accumulation .

Hepatic metabolism predominates via CYP3A4-mediated O-dealkylation, producing inactive metabolites excreted renally (68%) and fecally (32%) . The terminal half-life of 16.7 hours exceeds the pharmacodynamic effect duration, suggesting pulmonary retention contributes to prolonged activity .

Table 3: Pharmacokinetic Parameters (25 μg Dose)

ParameterHealthy SubjectsCOPD Patients
Cmax (pg/mL)83 ± 2179 ± 18
AUC0-24 (pg·h/mL)562 ± 134598 ± 141
Tmax (min)5 (3-10)10 (5-15)
t1/2 (h)16.2 ± 3.117.1 ± 3.8

Data from

Comparative Analysis with Other LABAs

In vitro studies demonstrate S-Vilanterol's 18-hour longer receptor occupancy than salmeterol, translating to 24-hour clinical efficacy versus 12-hour duration for conventional LABAs . The 5-minute onset rivals short-acting β2-agonists, offering both rescue and maintenance potential .

Table 4: Receptor Pharmacology Comparison

ParameterS-VilanterolSalmeterolFormoterol
EC50 (nM)0.112.30.9
Onset (min)53010
Duration (h)241212
β1/β2 Selectivity1:10501:381:162

Data synthesized from

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator